![molecular formula C14H13BrN2O2 B2739434 4-[(5-Bromo-2-hydroxybenzyl)amino]benzamide CAS No. 1232794-19-2](/img/structure/B2739434.png)
4-[(5-Bromo-2-hydroxybenzyl)amino]benzamide
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Description
4-[(5-Bromo-2-hydroxybenzyl)amino]benzamide is a biochemical compound with the molecular formula C14H13BrN2O2 and a molecular weight of 321.17 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of 4-[(5-Bromo-2-hydroxybenzyl)amino]benzamide is defined by its molecular formula, C14H13BrN2O2 . This indicates that the compound contains 14 carbon atoms, 13 hydrogen atoms, one bromine atom, two nitrogen atoms, and two oxygen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-[(5-Bromo-2-hydroxybenzyl)amino]benzamide include a molecular weight of 321.17 and a molecular formula of C14H13BrN2O2 .Scientific Research Applications
Antifungal Agent Synthesis
Compounds similar to 4-[(5-Bromo-2-hydroxybenzyl)amino]benzamide have been explored for their potential as antifungal agents. For instance, the synthesis of new derivatives such as 5-(2-substituted-1,3-thiazol-5-yl)-2-hydroxy benzamides has been investigated for possible antifungal applications. These compounds, including 2-hydroxy-5-(1,3-thiazol-5-yl) benzamide and its analogs, demonstrated significant antifungal activity (Narayana et al., 2004).
Photosensitizer in Photodynamic Therapy
The compound and its derivatives have been examined as potential photosensitizers in photodynamic therapy, particularly for cancer treatment. A study on zinc phthalocyanine substituted with new benzamide derivative groups containing Schiff base highlighted its high singlet oxygen quantum yield and suitability as a Type II photosensitizer for cancer treatment (Pişkin, Canpolat & Öztürk, 2020).
Anticancer Agent Development
Research has focused on synthesizing new derivatives of 4-amino benzamides, such as 4-Amino-3-(p-methoxybenzyl)-4,5-dihydro-1,2,4-triazole-5-one, for evaluating their anticancer potential. Some of these compounds showed promising results against various cancer cell lines, including non-small cell lung, colon, breast, ovarian, and leukemia cancers (Bekircan et al., 2008).
Histone Deacetylase Inhibition for Alzheimer’s Disease
Certain derivatives like N-Hydroxy-4-((5-(4-methoxybenzoyl)-1 H-indol-1-yl)methyl)benzamide have been developed for their selective inhibition against histone deacetylase 6 (HDAC6). This compound demonstrated potential in decreasing phosphorylation and aggregation of tau proteins, indicating its possible application in treating Alzheimer's disease (Lee et al., 2018).
Schiff Base Synthesis for Cytotoxic Evaluation
Schiff bases derived from benzamides, such as those synthesized from 2-hydroxybenzaldehyde, have been evaluated for their cytotoxic activity against cancer cell lines. These studies aid in understanding the potential of these compounds as chemotherapeutic agents (Govindaraj et al., 2021).
properties
IUPAC Name |
4-[(5-bromo-2-hydroxyphenyl)methylamino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN2O2/c15-11-3-6-13(18)10(7-11)8-17-12-4-1-9(2-5-12)14(16)19/h1-7,17-18H,8H2,(H2,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAXGEAHWHDTUDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)N)NCC2=C(C=CC(=C2)Br)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(5-Bromo-2-hydroxybenzyl)amino]benzamide |
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